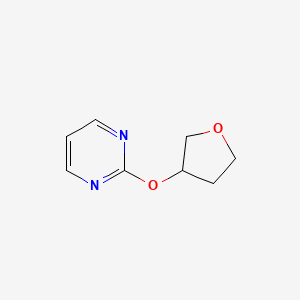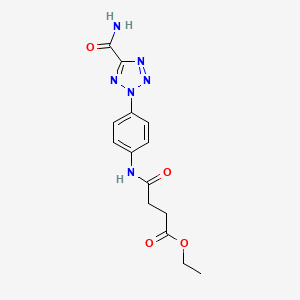![molecular formula C19H18ClNO3 B2889359 1-[(2-chlorophenyl)methyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one CAS No. 879044-55-0](/img/structure/B2889359.png)
1-[(2-chlorophenyl)methyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ketamine [2- (2-chlorophenyl)-2-methylamino-cyclohexan-1-one] has been used in both veterinary and human medicine . It’s been noticeable that most ketamine samples analyzed by DrugsData since March 2019 have contained 1- [ (2-Chlorophenyl) (methylimino)methyl]cyclopentanol ( CAS #6740-87-0 ), or “Ketamine Precursor A” .
Synthesis Analysis
A new and efficient protocol has been developed for the synthesis of ketamine, by using a hydroxy ketone intermediate . The synthesis of this drug has been done in five steps .Molecular Structure Analysis
The molecular structure of Ketamine Precursor A is C13H16ClNO .Chemical Reactions Analysis
The synthesis of ketamine involves several steps. At first, the cyclohexanone was made to react with 2-chlorophenyl magnesium bromide reagent followed by dehydration in the presence of an acidic ionic liquid . The oxidation of the synthesized alkene by potassium permanganate gave the corresponding hydroxy ketone intermediate . The imination of this intermediate by methyl amine and finally the rearrangement of the obtained imine at elevated temperature resulted in the synthesis of ketamine .Physical And Chemical Properties Analysis
The empirical formula of Ketamine Precursor A is C13H16ClNO and its molecular weight is 237.73 .Wissenschaftliche Forschungsanwendungen
Synthetic Methods and Chemical Reactions
Research into compounds with similar structural elements often focuses on synthetic methods and chemical reactions. For example, studies on cyclopropenone oximes detail the preparation of related compounds and their reactions with isocyanates to afford products like 4,6-diazaspiro[2.3]hexenones, highlighting synthetic pathways that could be relevant for designing related molecules or understanding their reactivity (H. Yoshida et al., 1988).
Corrosion Inhibition
A study on Schiff bases derived from L-Tryptophan, closely related to the indole moiety of the query compound, investigated their effectiveness in preventing corrosion of stainless steel in acidic environments. This indicates potential applications in materials science, particularly in developing corrosion inhibitors for industrial applications (S. Vikneshvaran, S. Velmathi, 2017).
Crystal Structure Characterization
Crystal structure analysis and characterization of compounds containing chlorophenyl groups are common in materials science and chemistry, providing insights into molecular configurations and interactions. Such studies can inform the development of new materials or the optimization of compounds for specific applications (Chao Wu et al., 2015).
Spectroscopic Studies
Spectroscopic studies, including NMR and FT-IR, are crucial for understanding the structural and electronic properties of compounds. These studies can reveal information about the molecular environment, bonding, and functional groups, which is valuable for various applications in chemistry and materials science (Hasan Saral et al., 2017).
Antitumor Activities
Research into metal complexes derived from related compounds has shown potential antitumor activities, suggesting applications in medicinal chemistry and drug development. These studies aim to identify novel compounds that can serve as effective treatments for cancer (A. Aboelmagd et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3/c1-12-7-8-17-15(9-12)19(24,10-13(2)22)18(23)21(17)11-14-5-3-4-6-16(14)20/h3-9,24H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTWPXMNWHVTJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2(CC(=O)C)O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((1H-indol-3-yl)thio)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2889277.png)
![2-Amino-4-cyclohexyl-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2889278.png)
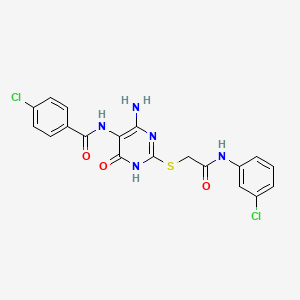
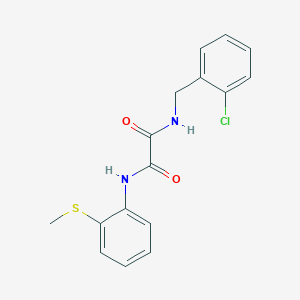
![2-[(2,5-Dimethylphenyl)methyl]-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2889282.png)
![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2889283.png)
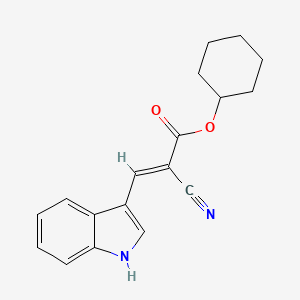
![tert-butyl N-{[(5,6,7,8-tetrahydronaphthalen-1-yl)carbamoyl]methyl}carbamate](/img/structure/B2889289.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/no-structure.png)

![N-(3-acetamidophenyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2889296.png)
